molecular formula C9H11N5O3 B12799608 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- CAS No. 230967-28-9

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)-

Cat. No.: B12799608
CAS No.: 230967-28-9
M. Wt: 237.22 g/mol
InChI Key: YUKWAKMMRXYSTG-MFCLVGODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an oxetane ring and a purine base, making it a subject of interest in medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- typically involves multi-step organic reactions. The process often starts with the preparation of the oxetane ring, followed by the introduction of the purine base. Common reagents used in these reactions include strong bases, nucleophiles, and protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine compounds.

Scientific Research Applications

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanemethanol, 4-(6-amino-9H-purin-9-yl)-2-hydroxy-: Shares a similar purine base but differs in the ring structure.

    Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.

    Guanosine: Another nucleoside with a purine base, used in various biochemical studies.

Uniqueness

2-Oxetanemethanol, 4-(6-amino-9H-purin-9-yl)-3-hydroxy-, (2R,3S,4R)- is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

230967-28-9

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

(2R,3S,4R)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxetan-3-ol

InChI

InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(1-15)17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6+,9-/m1/s1

InChI Key

YUKWAKMMRXYSTG-MFCLVGODSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@H](O3)CO)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(O3)CO)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.